
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound belongs to the family of 2-acetylpyridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-6-methylpyridin-4-YL)ethanone typically involves a multi-step process. One common method starts with the alkylation of a pyridyl-alcohol derivative, followed by the hydrolysis of the resulting acetal . The reaction conditions often involve the use of iodohexane for O-alkylation and subsequent hydrolysis under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-6-methylpyridin-4-YL)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its structural similarity to other bioactive pyridine derivatives suggests it may interact with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol: A related compound with an alcohol group instead of a ketone.
Uniqueness
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-9(10-6)12-3/h4-5H,1-3H3 |
InChI Key |
FRSWAMXVFLECOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)
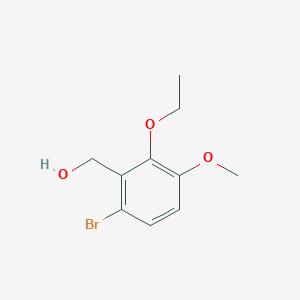

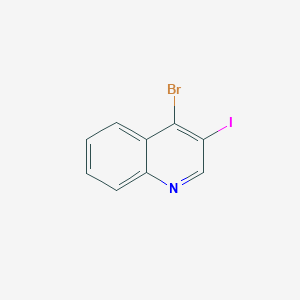
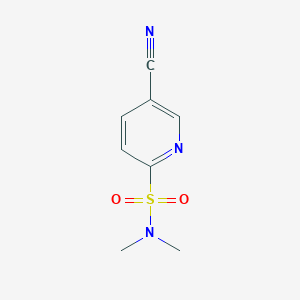


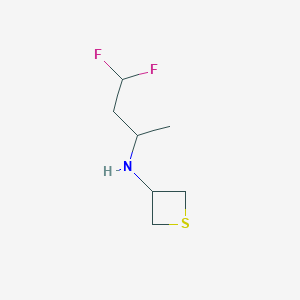
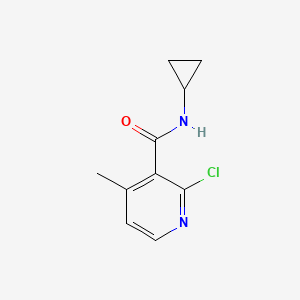

![2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003511.png)

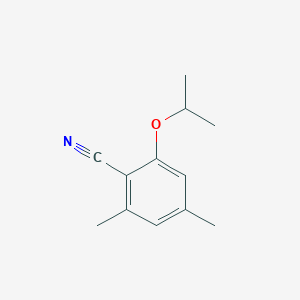
![6-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13003521.png)
